1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, iodine, and difluoromethyl groups
Preparation Methods
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the halogenation of a precursor compound followed by the introduction of the difluoromethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogen exchange. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one include:
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of iodine, which can affect its reactivity and applications.
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one: This compound has a chloromethyl group, which can influence its chemical behavior and potential uses. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H8ClF2IO |
---|---|
Molecular Weight |
344.52 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-5-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2IO/c1-5(15)9(11)8-4-6(14)2-3-7(8)10(12)13/h2-4,9-10H,1H3 |
InChI Key |
JCWHCANLIAGRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)I)C(F)F)Cl |
Origin of Product |
United States |
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